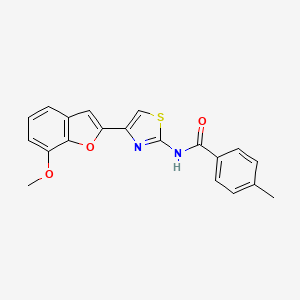

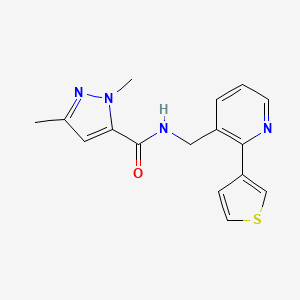

![molecular formula C20H16N2O3S3 B2535097 (3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine CAS No. 305374-33-8](/img/structure/B2535097.png)

(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole, which is a heterocyclic compound that has been extensively studied for its biological activities.

Applications De Recherche Scientifique

ESIPT Fluorescent Chromism and Conformational Change

The compound has been explored for its properties in the context of ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. This research is significant for the development of solid-state sensing devices for biologically important organic bases and amines (Nakane et al., 2018).

Preclinical Evaluation of Amino Acid Prodrugs

Research has also been conducted on the amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, a class to which the compound belongs, assessing their potential as antitumor agents and the process of biotransformation by cytochrome P450 (Bradshaw et al., 2002).

Hydroxylamine as an Oxygen Nucleophile

Studies have shown the reaction of benzothiazole-2-sulfonamides with hydroxylamine in aqueous solutions, forming products like 2-hydroxybenzothiazole and sulfur dioxide. This research offers insights into the reaction mechanisms involving benzothiazole derivatives (Kamps et al., 2013).

Synthesis and Enzyme Inhibitory Potential

Another study focused on the synthesis of new sulfonamides containing benzodioxane and acetamide moieties. These compounds were tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, offering potential applications in pharmacology (Abbasi et al., 2019).

Synthesis and Transformations of Benzazoles

Research has also been conducted on the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to produce various sulfonic acids, esters, and amides. This study is crucial for understanding the chemical transformations of benzothiazole derivatives (Dushamov et al., 2020).

Corrosion Resistance

A study examined the use of benzothiazole derivatives for enhancing the corrosion resistance of mild steel in acidic environments, highlighting an industrial application of these compounds (Salarvand et al., 2017).

Enzyme Immunoassay Development

The development of a specific enzyme immunoassay for a related compound, 4-hydroxy-2-(4-methylphenyl)benzothiazole, has been documented, demonstrating the compound's utility in biomedical research and diagnostics (Miyairi et al., 1993).

Co-ordination Chemistry

The compound's derivatives have been synthesized and their interaction with nickel centers was explored, contributing to the field of coordination chemistry and potential applications in catalysis or materials science (Bermejo et al., 2000).

Mécanisme D'action

Target of Action

tuberculosis . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of the bacteria .

Mode of Action

Benzothiazole derivatives generally interact with their targets, such as the dpre1 enzyme, leading to inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Result of Action

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S3/c1-13-6-9-15(10-7-13)28(24,25)22-14-8-11-17(23)19(12-14)27-20-21-16-4-2-3-5-18(16)26-20/h2-12,22-23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOLOFHQNYOJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

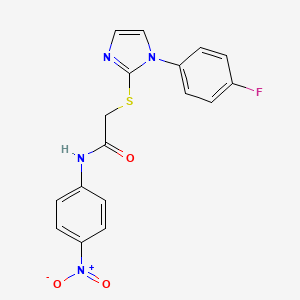

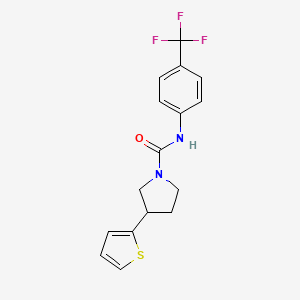

![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2535014.png)

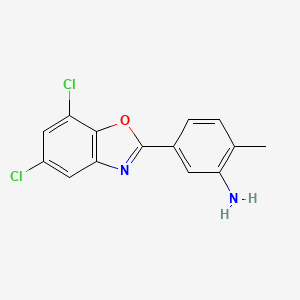

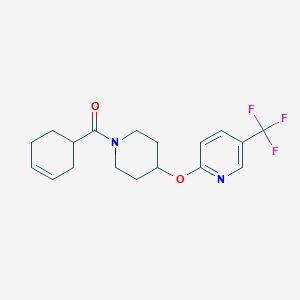

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2535016.png)

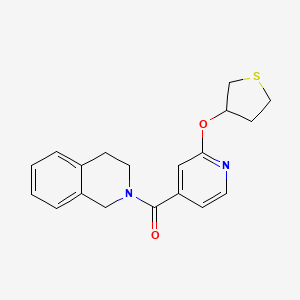

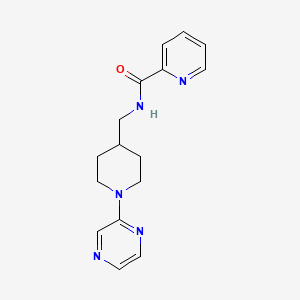

![2-oxo-N-(p-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2535028.png)

![N-(3,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2535029.png)

![N-[1-(4-Bromophenyl)propyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2535032.png)

![N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine](/img/structure/B2535037.png)